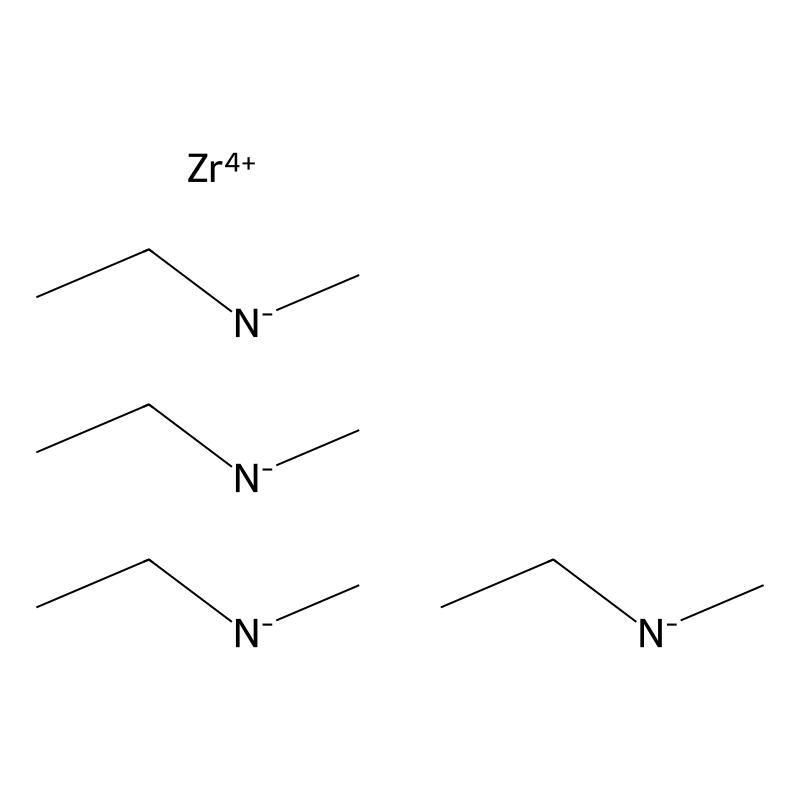Tetrakis(ethylmethylamino)zirconium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Atomic Layer Deposition (ALD)
ALD is a thin-film deposition technique known for its precise control over film thickness and uniformity. TEMAZr is a promising precursor for depositing zirconium oxide (ZrO2) thin films through ALD []. Its volatility and reactivity with water make it suitable for low-temperature ALD processes, desirable for applications where high temperatures could damage underlying substrates [].
Studies have shown that TEMAZr can be used to deposit high-quality ZrO2 films with excellent electrical insulating properties and good thermal stability []. This makes it a potential candidate for gate oxide materials in transistors and other electronic devices.
Catalyst Development
Organometallic compounds like TEMAZr possess unique catalytic properties due to the combination of a metal center and organic ligands. Researchers are exploring the potential of TEMAZr as a catalyst for various chemical reactions.
For example, studies have investigated the use of TEMAZr for the polymerization of olefins (alkenes) []. These polymers are essential building blocks for various plastics and materials. The research suggests that TEMAZr could be a viable catalyst for producing specific types of olefin polymers with desired properties.
Material Science Research
TEMAZr's ability to form well-defined structures with zirconium makes it valuable for research in material science. Scientists are exploring its potential applications in areas like:
- Metal-organic frameworks (MOFs): MOFs are porous materials with a network of organic and inorganic components. TEMAZr could be used as a precursor to synthesize MOFs with specific properties for gas storage, separation, and catalysis [].
- Ceramic precursors: TEMAZr can be used as a precursor for the synthesis of advanced ceramic materials with tailored properties for applications like high-temperature components and wear-resistant coatings [].
Tetrakis(ethylmethylamino)zirconium, commonly referred to by its chemical formula C₁₂H₃₂N₄Zr, is an organometallic compound that serves as a precursor in various chemical processes, particularly in the deposition of zirconium oxide thin films. This compound features a central zirconium atom coordinated by four ethylmethylamino ligands, which contribute to its reactivity and stability under specific conditions. Its structure includes direct metal-nitrogen bonds, which are crucial for its function in atomic layer deposition (ALD) processes .
- Hydrolysis Reaction:
- Thermal Decomposition: At elevated temperatures, tetrakis(ethylmethylamino)zirconium decomposes to form zirconium oxide and nitrogen-containing byproducts .
Tetrakis(ethylmethylamino)zirconium can be synthesized through several methods:
- Direct Reaction: The compound can be synthesized by reacting zirconium tetrachloride with ethylmethylamine in an inert atmosphere, typically under anhydrous conditions to prevent hydrolysis.
- Atomic Layer Deposition Precursor: It is often used directly as a precursor in ALD processes for depositing zirconium oxide films. The ALD technique allows for precise control over film thickness and composition .
- Solvent-Based Methods: Various solvent systems can facilitate the synthesis of this compound while controlling the reaction environment to minimize moisture exposure .
Tetrakis(ethylmethylamino)zirconium is primarily utilized in:
- Atomic Layer Deposition: As a precursor for depositing high-quality zirconium oxide films used in electronics and optics.
- Thin Film Coatings: Employed in the production of dielectric layers and protective coatings due to its ability to form uniform films at low temperatures.
- Catalysis: Potential applications in catalyzing reactions involving organic substrates due to its metal center .
Interaction studies involving tetrakis(ethylmethylamino)zirconium focus on its reactivity with various substrates during deposition processes. These studies often explore how the presence of moisture or other gases influences film quality and deposition rates. Research indicates that controlling these interactions is crucial for optimizing ALD processes and improving the properties of the resulting materials .
Tetrakis(ethylmethylamino)zirconium shares similarities with several other metal-organic compounds, particularly those used as precursors in ALD processes. Below is a comparison highlighting its unique features:
| Compound Name | Metal | Ligands | Unique Features |
|---|---|---|---|
| Tetrakis(ethylmethylamino)zirconium | Zirconium | Ethylmethylamino | Direct metal-nitrogen bonds; low-temperature stability |
| Tetrakis(dimethylamino)titanium | Titanium | Dimethylamino | Higher reactivity; used for titanium oxide films |
| Tetrakis(ethylmethylamido)hafnium | Hafnium | Ethylmethylamido | Similar ligand structure; used for hafnium oxide films |
| Tris(dimethylamino)silane | Silicon | Dimethylamino | Different metal; commonly used for silicon dioxide films |
The uniqueness of tetrakis(ethylmethylamino)zirconium lies in its specific ligand environment and its application as a stable precursor for zirconium oxide thin films at room temperature, making it particularly valuable in semiconductor manufacturing .








